Elucidation of the Molecular Structure of 3,9-Dihydroxydecanoyl-CoA: A Technical Guide
Elucidation of the Molecular Structure of 3,9-Dihydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3,9-dihydroxydecanoyl-CoA. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of biochemistry, drug development, and metabolomics.
Introduction
3,9-dihydroxydecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A thioester. The presence of two hydroxyl groups on the decanoyl chain suggests its potential involvement in various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids or signaling molecules. Accurate structural elucidation is paramount for understanding its biological function and for its potential as a biomarker or therapeutic target. This guide outlines a plausible chemoenzymatic synthesis route and the subsequent analytical procedures required for complete structure verification.
Chemoenzymatic Synthesis of 3,9-Dihydroxydecanoyl-CoA
A two-step chemoenzymatic approach is proposed for the synthesis of 3,9-dihydroxydecanoyl-CoA. This method combines the specificity of enzymatic reactions with the versatility of chemical synthesis.
Step 1: Enzymatic Dihydroxylation of Decanoic Acid
The synthesis begins with the regioselective dihydroxylation of decanoic acid. This can be achieved using a genetically engineered microorganism expressing a cytochrome P450 monooxygenase with activity towards fatty acids.
Experimental Protocol: Enzymatic Dihydroxylation
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Cultivation of Recombinant Strain: A suitable host strain (e.g., Escherichia coli) harboring a plasmid with a cytochrome P450 enzyme known for fatty acid hydroxylation is cultured in a fermenter under optimal conditions.
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Biotransformation: Decanoic acid is fed to the culture at a controlled rate to initiate the hydroxylation reaction. The biotransformation is monitored by taking periodic samples and analyzing the supernatant for the presence of the dihydroxy product by gas chromatography-mass spectrometry (GC-MS) after derivatization.
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Extraction of 3,9-Dihydroxydecanoic Acid: After the reaction is complete, the cells are separated by centrifugation. The supernatant is acidified to pH 2 with 6M HCl and extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,9-dihydroxydecanoic acid.
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Purification: The crude product is purified by flash chromatography on a silica (B1680970) gel column using a gradient of methanol (B129727) in dichloromethane.
Step 2: Thioesterification to form 3,9-Dihydroxydecanoyl-CoA
The purified 3,9-dihydroxydecanoic acid is then enzymatically ligated to Coenzyme A using an acyl-CoA synthetase.
Experimental Protocol: Acyl-CoA Synthesis
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Reaction Mixture Preparation: In a reaction vessel, purified 3,9-dihydroxydecanoic acid, Coenzyme A lithium salt, and ATP are dissolved in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂.
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Enzymatic Reaction: The reaction is initiated by the addition of a suitable acyl-CoA synthetase. The mixture is incubated at 37°C.
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Reaction Monitoring: The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Purification of 3,9-Dihydroxydecanoyl-CoA: The final product is purified by preparative RP-HPLC. The fractions containing the desired product are collected, pooled, and lyophilized to obtain pure 3,9-dihydroxydecanoyl-CoA.
Caption: Chemoenzymatic synthesis of 3,9-dihydroxydecanoyl-CoA.
Structural Elucidation by Mass Spectrometry
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming the molecular weight and fragmentation pattern of the synthesized molecule.
Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation: A solution of purified 3,9-dihydroxydecanoyl-CoA is prepared in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
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Data Acquisition: The instrument is operated in positive ion mode. A full scan MS spectrum is acquired to determine the accurate mass of the parent ion. Subsequently, a product ion scan (MS/MS) is performed on the parent ion to obtain the fragmentation pattern.
Data Presentation: Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₃₁H₅₄N₇O₁₉P₃S | C₃₁H₅₄N₇O₁₉P₃S |
| Monoisotopic Mass | 981.2410 m/z | 981.2407 m/z |
| Precursor Ion [M+H]⁺ | 982.2483 m/z | 982.2480 m/z |
Table 1: High-Resolution Mass Spectrometry Data for 3,9-Dihydroxydecanoyl-CoA.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity |
| 982.2 | 808.2 | [M+H - H₂O - Pantetheine]⁺ |
| 982.2 | 507.0 | [Adenosine-3',5'-diphosphate]⁺ |
| 982.2 | 428.0 | [Adenosine-5'-monophosphate]⁺ |
| 982.2 | 261.1 | [Adenine]⁺ |
Table 2: Key MS/MS Fragmentation Data for 3,9-Dihydroxydecanoyl-CoA.
Caption: Analytical workflow for structure elucidation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments like COSY and HSQC, are essential for unambiguously determining the positions of the hydroxyl groups and confirming the overall structure.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: The lyophilized 3,9-dihydroxydecanoyl-CoA is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are recorded at a constant temperature.
Data Presentation: NMR Spectroscopic Data
¹H NMR (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.15 | m | 1H | H-3 |
| 3.65 | m | 1H | H-9 |
| 2.75 | t | 2H | -S-CH₂- |
| 2.50 | d | 2H | H-2 |
| 1.20-1.60 | m | 10H | H-4 to H-8 |
| 0.85 | t | 3H | H-10 |
Table 3: Representative ¹H NMR Data for the Decanoyl Moiety of 3,9-Dihydroxydecanoyl-CoA.
¹³C NMR (125 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 174.5 | C-1 (Carbonyl) |
| 68.2 | C-3 |
| 71.5 | C-9 |
| 45.1 | C-2 |
| 38.7 | C-4 |
| 36.5 | C-8 |
| 29.0-29.5 | C-5, C-6, C-7 |
| 14.2 | C-10 |
Table 4: Representative ¹³C NMR Data for the Decanoyl Moiety of 3,9-Dihydroxydecanoyl-CoA.
Potential Biological Significance
The presence of hydroxyl groups at the C-3 and C-9 positions suggests a potential role for 3,9-dihydroxydecanoyl-CoA in specific metabolic pathways. The 3-hydroxy group is a common intermediate in fatty acid β-oxidation, while the 9-hydroxy (ω-1) position suggests the action of a cytochrome P450 enzyme.
Caption: A potential biosynthetic pathway for 3,9-dihydroxydecanoyl-CoA.
Conclusion
The structural elucidation of 3,9-dihydroxydecanoyl-CoA requires a multi-faceted approach combining chemoenzymatic synthesis with advanced analytical techniques. The detailed protocols and representative data presented in this guide provide a framework for the successful synthesis, purification, and characterization of this and other novel hydroxylated acyl-CoA molecules. A thorough understanding of the structure of such metabolites is a critical first step in unraveling their biological roles and exploring their potential in drug discovery and development.
